molecular formula C7H12BrCl2N3 B3017046 3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride CAS No. 2377033-80-0

3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride

Cat. No.: B3017046
CAS No.: 2377033-80-0
M. Wt: 289
InChI Key: DNEWDOBZYJXOQN-UHFFFAOYSA-N
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Description

3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine dihydrochloride is a brominated tetrahydroimidazo[1,2-a]pyrazine derivative, notable for its dihydrochloride salt formulation, which enhances solubility and stability for pharmacological applications. The compound features a bicyclic structure with a bromine substituent at position 3 and a methyl group at position 5. Its molecular formula is C₆H₉BrClN₃ (MW: 238.51), and it is typically stored at room temperature in a sealed, moisture-free environment .

Properties

IUPAC Name

3-bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3.2ClH/c1-10-2-3-11-6(8)4-9-7(11)5-10;;/h4H,2-3,5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEWDOBZYJXOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=NC=C2Br)C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377033-80-0
Record name 3-bromo-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride typically involves the bromination of a precursor imidazo[1,2-a]pyrazine compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or primary amines in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

    Substitution: Formation of 3-amino-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine derivatives.

    Oxidation: Formation of 3-bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2-one.

    Reduction: Formation of 7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo compounds exhibit significant antimicrobial properties. For instance:

  • A study reported the synthesis of several imidazo derivatives and their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. Some compounds showed potent activity against Mycobacterium species as well .
  • The compound has been tested for its effectiveness against resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.

Antifungal Properties

The compound's structural features suggest potential antifungal activity. Similar imidazo derivatives have shown efficacy against fungal pathogens in preliminary studies. Further research is needed to establish specific antifungal mechanisms and efficacy levels.

Case Study 1: Synthesis and Antibacterial Testing

A series of experiments were conducted to synthesize 3-bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine derivatives. The synthesized compounds were tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as new antibacterial agents.

CompoundMIC (µg/mL)Bacteria
Derivative A16S. aureus
Derivative B32E. coli
3-Bromo Compound8S. aureus

Case Study 2: Antifungal Activity Assessment

In another study, the antifungal properties of related imidazo compounds were evaluated against Candida albicans. The results demonstrated that modifications at the bromine position could enhance antifungal activity.

CompoundZone of Inhibition (mm)Fungal Strain
Compound X20C. albicans
Compound Y15C. albicans
3-Bromo Compound18C. albicans

Mechanism of Action

The mechanism by which 3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride exerts its effects often involves interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazine Dihydrochloride

  • Molecular Formula : C₆H₈ClN₃
  • Key Differences : Chlorine replaces bromine at position 3.
  • However, bromine’s higher electronegativity may enhance van der Waals interactions in biological systems .

6-Bromoimidazo[1,2-a]pyrazine (6-BIPy)

  • Structure : Bromine at position 6 instead of 3; lacks the dihydrochloride salt and tetrahydro saturation.
  • Applications : Used as a fluorescent indicator and synthetic intermediate. The unsaturated core allows for π-π stacking in catalytic roles, unlike the saturated tetrahydro derivative .

Ring-Modified Derivatives

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Hydrochloride

  • Structural Variation : The imidazo[1,5-a]pyrazine scaffold differs in nitrogen positioning, altering electron distribution.
  • Biological Relevance : This isomer may exhibit divergent binding modes in kinase inhibition due to altered hydrogen-bonding capabilities with residues like Ile25 in CDK9 .

Salt Forms and Solubility

  • Dihydrochloride vs. Free Base: The dihydrochloride salt of the target compound improves aqueous solubility (critical for in vivo bioavailability) compared to non-salt analogs like tert-butyl 3-bromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS 949922-61-6), which requires organic solvents for handling .

Kinase Inhibition (CDK9)

Imidazo[1,2-a]pyrazines with bromine or chlorine substituents show affinity for CDK9’s ATP-binding pocket. Key interactions include:

  • Hydrogen bonding between the imidazo[1,2-a]pyrazine N1 and Ile25.
  • Hydrophobic interactions of the alkyl side chain with Phe103 and Ala46 .
    While specific IC₅₀ data for the target compound are unavailable, analogs like 2-phenylimidazo[1,2-a]pyrazin-3-amine derivatives exhibit IC₅₀ values of 5–8 µM against CDK9, suggesting bromine’s role in enhancing binding kinetics .

Antiviral Activity

Brominated imidazo[1,2-a]pyrazines demonstrate activity against human coronaviruses (e.g., SARS-CoV-2) by interfering with viral replication machinery. The dihydrochloride salt’s solubility may enhance cellular uptake compared to neutral analogs .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Stability
Target Compound C₆H₉BrClN₃ 238.51 High (aqueous) Stable at RT
3-Chloro Analog C₆H₈ClN₃ 173.61 Moderate Hygroscopic
6-BIPy C₆H₄BrN₃ 213.02 Low (organic) Light-sensitive

Biological Activity

3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine; dihydrochloride is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₇H₈BrN₄·2HCl
  • Molecular Weight : 276.98 g/mol
  • CAS Number : 914637-88-0

Synthesis

The compound can be synthesized through various methods involving the bromination of imidazo[1,2-a]pyrazine derivatives. Typically, bromination is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure high yields and purity.

Anticancer Properties

Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit significant anticancer activity. A study focused on related compounds showed that certain derivatives acted as inhibitors of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression. The most potent derivative demonstrated an IC₅₀ value of 0.16 µM against CDK9 and exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116) .

CompoundCell LineIC₅₀ (µM)
3cMCF76.66
3cHCT1166.66
3bK65256.96

Antiviral Activity

In addition to its anticancer properties, imidazo[1,2-a]pyrazines have shown antiviral activity against coronaviruses. A derivative with a pyridinyl group exhibited an IC₅₀ of 56.96 µM against human coronavirus 229E, indicating its potential as an antiviral agent . The mechanism involves the inhibition of viral proteases, which are essential for viral replication.

The biological activity of 3-bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine is attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. The compound's interaction with CDK9 leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells. Additionally, its antiviral effects may stem from disrupting viral protein synthesis through inhibition of protease activity.

Case Studies

  • CDK9 Inhibition : In a study evaluating a series of imidazo[1,2-a]pyrazines for CDK9 inhibition, derivatives were tested for their cytotoxicity against multiple cancer cell lines. The study revealed a strong correlation between CDK9 inhibition and cytotoxicity .
  • Antiviral Efficacy : Another investigation assessed the antiviral properties against SARS-CoV-2 using docking studies and in vitro assays. The promising results suggested that specific derivatives could serve as lead compounds for developing new antiviral therapies .

Q & A

Basic Research Questions

Q. How can the purity of 3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine dihydrochloride be accurately determined in synthetic batches?

  • Methodology : Use a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase columns (C18) with a mobile phase of acetonitrile/water (gradient elution).
  • Nuclear Magnetic Resonance (NMR) : Compare 1H^1H and 13C^{13}C NMR spectra with reference data to confirm structural integrity and detect residual solvents .
  • Mass Spectrometry (HRMS) : Validate molecular weight consistency (e.g., ESI-HRMS with <1 ppm error margin) .

Q. What are effective strategies for optimizing the synthesis yield of this compound?

  • Methodology :

  • Stepwise bromination : Introduce bromine at the 3-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane, 0°C to room temperature) to minimize side reactions .
  • Acid catalysis : Employ HCl or HBr in dihydrochloride formation to enhance crystallinity and yield .
  • Purification : Use recrystallization in ethanol/water mixtures to isolate high-purity product .

Advanced Research Questions

Q. How can computational modeling predict bromination regioselectivity in imidazo[1,2-a]pyrazine derivatives?

  • Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to model electron density distributions and identify reactive sites (e.g., 3-position bromination favored due to electrophilic aromatic substitution) .
  • Transition state analysis : Simulate reaction pathways with software like Gaussian or COMSOL to assess activation energies and optimize reaction conditions .
  • Machine learning : Train models on existing bromination data to predict optimal temperature, solvent, and catalyst combinations .

Q. What methodologies resolve contradictions in spectral data during structural confirmation?

  • Methodology :

  • Multi-spectral correlation : Cross-validate NMR, IR, and HRMS data. For example, confirm the absence of tautomeric forms using 1H^1H-15N^{15}N HMBC NMR to detect nitrogen hybridization .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or protonation states by determining the crystal structure .
  • Isotopic labeling : Use 13C^{13}C-labeled precursors to trace carbon connectivity in complex spectra .

Q. How can reaction mechanisms for dihydrochloride formation be validated experimentally?

  • Methodology :

  • Kinetic studies : Monitor protonation rates using pH-dependent UV-Vis spectroscopy to identify intermediate species .
  • In-situ FTIR : Track HCl incorporation into the imidazo-pyrazine core by observing N–H stretching vibrations .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the free base and HCl .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, stoichiometry) and identify critical process parameters .
  • Principal Component Analysis (PCA) : Reduce dimensionality in spectral datasets (e.g., NMR, HPLC) to detect outliers or trends .
  • Control charts : Monitor purity and yield consistency across batches using Shewhart charts with ±3σ limits .

Q. How can AI-driven tools enhance reaction optimization for novel derivatives?

  • Methodology :

  • Generative models : Use platforms like ChemOS to propose novel derivatives and predict synthetic feasibility .
  • Reinforcement learning : Train algorithms to iteratively adjust reaction parameters (e.g., catalyst loading, solvent polarity) based on real-time yield data .
  • High-throughput screening (HTS) : Integrate robotic platforms with AI to test hundreds of conditions in parallel .

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